molecular formula C7H6FNO2 B1580609 Methyl 5-fluoronicotinate CAS No. 455-70-9

Methyl 5-fluoronicotinate

Cat. No.: B1580609
CAS No.: 455-70-9
M. Wt: 155.13 g/mol
InChI Key: PGCFLXMMCWKPDU-UHFFFAOYSA-N
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Description

Methyl 5-fluoronicotinate (CAS: 455-70-9) is a fluorinated derivative of nicotinic acid, where a fluorine atom substitutes the hydrogen at the 5-position of the pyridine ring, and the carboxylic acid group is esterified with methanol. This compound is structurally significant in pharmaceutical and materials chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and influences intermolecular interactions. Its synthesis is optimized via the diazonium fluorosilicate method, which outperforms traditional diazonium fluoroborate routes in yield and purity . This compound serves as a key intermediate in drug development, particularly for fluorinated analogs of bioactive molecules, and is commercially available despite challenges in large-scale production .

Properties

IUPAC Name

methyl 5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCFLXMMCWKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196537
Record name Nicotinic acid, 5-fluoro-, methyl ester (9CI)
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-70-9
Record name Methyl 5-fluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Pyridinecarboxylic acid, 5-fluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 5-fluoro-, methyl ester (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-nicotinic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoronicotinate can be synthesized through the reaction of 5-fluoropyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoronicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Fluorinated Nicotinate Esters

Methyl 5-fluoronicotinate is compared to esters of fluoronicotinic acid with varying substituents and alkyl groups. Key analogs include:

Compound CAS Number Molecular Weight Substituents Key Properties/Synthesis
This compound 455-70-9 155.12 g/mol 5-F, methyl ester Synthesized via diazonium fluorosilicate method; higher stability due to fluorine .
Ethyl 5-fluoronicotinate 22620-29-7 169.15 g/mol 5-F, ethyl ester Discontinued commercially; similar polarity but lower solubility in aqueous phases .
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 185.15 g/mol 5-F, 6-OCH₃, methyl ester Increased steric hindrance from methoxy group; lower reactivity in nucleophilic substitutions .
5-Fluoro-2-hydroxynicotinic acid 884494-83-1 157.10 g/mol 5-F, 2-OH Higher acidity (pKa ~3.5) due to hydroxyl group; used in chelation chemistry .

Key Findings :

  • Alkyl Chain Impact : Ethyl esters (e.g., Ethyl 5-fluoronicotinate) exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity .
  • Substituent Effects : Methoxy or hydroxyl groups at adjacent positions (e.g., 6-OCH₃ or 2-OH) alter electronic properties and steric accessibility, affecting reactivity in coupling reactions .
Halogenated Nicotinate Derivatives

Halogen substitution at the 5-position (F, Cl, Br) and trifluoromethyl analogs are compared:

Compound CAS Number Halogen/Group Key Applications
This compound 455-70-9 F Drug intermediates; enhanced metabolic stability vs. non-fluorinated analogs .
Methyl 2-amino-5-(trifluoromethyl)nicotinate N/A CF₃ Higher lipophilicity (XLogP3 ~2.8) for blood-brain barrier penetration .
5-Chloronicotinic acid derivatives 191595-63-8 Cl Broader coordination chemistry in metal-organic frameworks (MOFs) .

Key Findings :

  • Electronic Effects : Fluorine’s electronegativity reduces electron density on the pyridine ring, decreasing susceptibility to electrophilic attacks compared to chloro/bromo analogs .
  • Coordination Chemistry : 5-Fluoronicotinate forms fewer stable metal complexes than 5-chloronicotinate, likely due to weaker Lewis basicity .
Physicochemical Properties
Property This compound Ethyl 5-fluoronicotinate 5-Fluoro-2-hydroxynicotinic acid
XLogP3 1.2 1.8 0.5
Topological Polar Surface Area 78.4 Ų 78.4 Ų 98.7 Ų
Water Solubility ~5 mg/mL ~2 mg/mL ~50 mg/mL

Key Insights :

  • Fluorine reduces basicity (pKa of pyridine N: ~1.5 vs. ~3.0 for non-fluorinated nicotinate) .
  • Higher water solubility of 5-fluoro-2-hydroxynicotinic acid is attributed to hydrogen bonding from the hydroxyl group .

Biological Activity

Methyl 5-fluoronicotinate is a fluorinated derivative of nicotinic acid, which has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, typically involving the substitution of a hydrogen atom on the pyridine ring with a fluorine atom. This modification enhances its lipophilicity and stability compared to non-fluorinated analogs. The compound's structure is characterized by a methyl ester group attached to the pyridine nitrogen, which influences its biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
  • Receptor Binding : It can bind to nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmission and contributing to neuroprotective effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and interference with essential metabolic processes.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may enhance the efficacy of traditional chemotherapeutics when used in combination therapies.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Cancer Research : In a recent trial involving colorectal cancer cells, this compound was shown to enhance the cytotoxic effects of 5-fluorouracil (5-FU). When administered in combination with 5-FU, it resulted in a synergistic effect that increased apoptosis rates compared to either agent alone .

Comparative Analysis

Property This compound Similar Compounds
Chemical Structure Pyridine ring with methyl ester and fluorineMethyl nicotinate, Methyl 4-amino-5-fluoronicotinate
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteriaVaries; some derivatives show reduced activity
Anticancer Activity Induces apoptosis; enhances effects of 5-FUSimilar compounds may lack synergistic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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